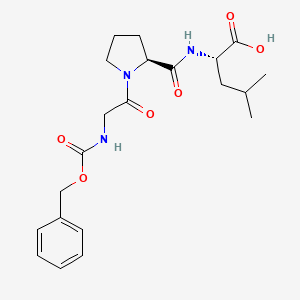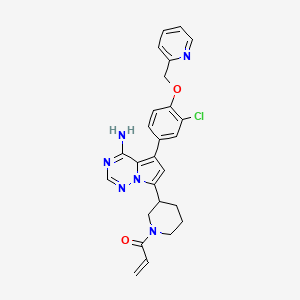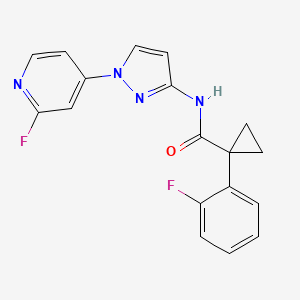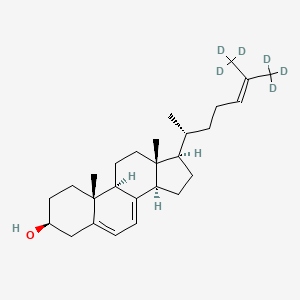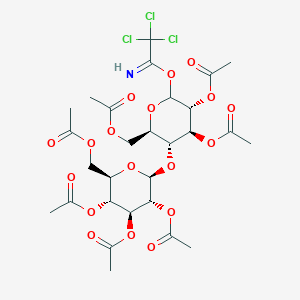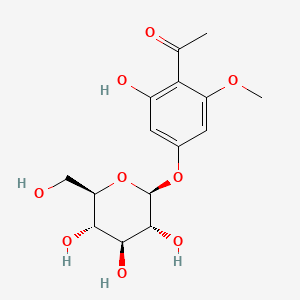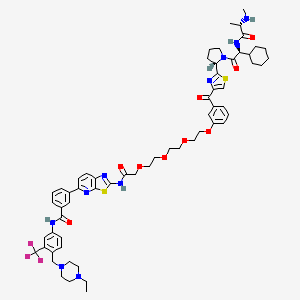
Sniper(abl)-033
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sniper(abl)-033 is a chimeric small molecule designed for targeted protein degradationThese compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-033 involves the conjugation of two distinct ligands: one that binds to the target protein and another that interacts with an E3 ubiquitin ligase of the IAP family. These ligands are linked by a spacer of optimal length to ensure the proper spatial arrangement for effective protein degradation . The synthetic route typically includes the following steps:
- Synthesis of the target protein ligand.
- Synthesis of the E3 ubiquitin ligase ligand.
- Conjugation of the two ligands via a suitable linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as chromatography .
化学反応の分析
Types of Reactions
Sniper(abl)-033 primarily undergoes reactions related to its mechanism of action, which involves the ubiquitination and proteasomal degradation of the target protein. The key reactions include:
Ubiquitination: The attachment of ubiquitin molecules to the target protein, mediated by the E3 ubiquitin ligase.
Proteasomal Degradation: The recognition and degradation of the ubiquitinated protein by the proteasome.
Common Reagents and Conditions
Reagents: Ubiquitin, E3 ubiquitin ligase, ATP.
Conditions: Physiological conditions (pH 7.4, 37°C) to mimic the intracellular environment.
Major Products
The major product of these reactions is the degraded fragments of the target protein, which are subsequently processed and recycled by the cell .
科学的研究の応用
Sniper(abl)-033 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool for studying protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of specific proteins in cellular processes and disease mechanisms.
Industry: Utilized in the development of novel therapeutic agents and drug discovery platforms.
作用機序
Sniper(abl)-033 exerts its effects by inducing the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia. The compound recruits an E3 ubiquitin ligase of the IAP family to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of the target protein, thereby inhibiting its oncogenic activity .
類似化合物との比較
Sniper(abl)-033 can be compared with other targeted protein degraders such as proteolysis-targeting chimeras (PROTACs). While both SNIPERs and PROTACs function by inducing protein degradation, they differ in their mechanisms of recruiting E3 ubiquitin ligases. PROTACs typically recruit ligases such as cereblon and von Hippel-Lindau, whereas SNIPERs recruit IAP ligases . This distinction highlights the unique approach of this compound in targeting specific proteins for degradation.
List of Similar Compounds
PROTACs: Proteolysis-targeting chimeras that recruit different E3 ligases.
Molecular Glues: Small molecules that facilitate the interaction between a target protein and an E3 ligase.
Hydrophobic Tagging Molecules: Compounds that induce protein degradation by attaching hydrophobic tags to the target protein.
特性
分子式 |
C61H73F3N10O9S2 |
|---|---|
分子量 |
1211.4 g/mol |
IUPAC名 |
3-[2-[[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)/t39-,51-,53-/m0/s1 |
InChIキー |
NJCPVTOZWPVLBE-XOIMNWENSA-N |
異性体SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F |
正規SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
